Cas no 88372-73-0 (Urea, N'-(4-methylphenyl)-N-phenyl-N-(1-phenylethyl)-)
88372-73-0 structure
Product Name:Urea, N'-(4-methylphenyl)-N-phenyl-N-(1-phenylethyl)-
Numero CAS:88372-73-0
MF:C22H22N2O
MW:330.422885417938
CID:634970
PubChem ID:15584792
Update Time:2025-04-19
Urea, N'-(4-methylphenyl)-N-phenyl-N-(1-phenylethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(4-methylphenyl)-1-phenyl-1-(1-phenylethyl)urea
- 88372-73-0
- DTXSID40575065
- N'-(4-Methylphenyl)-N-phenyl-N-(1-phenylethyl)urea
- Urea, N'-(4-methylphenyl)-N-phenyl-N-(1-phenylethyl)-
-
- Inchi: 1S/C22H22N2O/c1-17-13-15-20(16-14-17)23-22(25)24(21-11-7-4-8-12-21)18(2)19-9-5-3-6-10-19/h3-16,18H,1-2H3,(H,23,25)
- Chiave InChI: SQXGSZHXFKZNTJ-UHFFFAOYSA-N
- Sorrisi: O=C(NC1C=CC(C)=CC=1)N(C1C=CC=CC=1)C(C)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 330.173213330g/mol
- Massa monoisotopica: 330.173213330g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 25
- Conta legami ruotabili: 4
- Complessità: 404
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.9
- Superficie polare topologica: 32.3Ų
Urea, N'-(4-methylphenyl)-N-phenyl-N-(1-phenylethyl)- Letteratura correlata
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
88372-73-0 (Urea, N'-(4-methylphenyl)-N-phenyl-N-(1-phenylethyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso